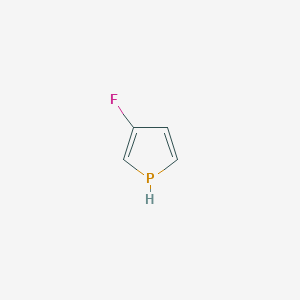
3-Fluoro-1H-phosphole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-1H-phosphole is a heterocyclic compound containing a phosphorus atom within a five-membered ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-1H-phosphole typically involves the fluorination of a phosphole precursor. One common method is the electrophilic fluorination of 1H-phosphole using reagents such as xenon difluoride or elemental fluorine under controlled conditions . This reaction is often carried out in an inert solvent like chloroform to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive fluorinating agents.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-1H-phosphole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphole oxides, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.
Substitution: Electrophilic reagents like halogens or alkylating agents can be used under mild conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted phospholes and phosphole oxides, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
3-Fluoro-1H-phosphole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-1H-phosphole largely depends on its application. In biological systems, its fluorescent properties allow it to interact with specific cellular components, enabling imaging and tracking of biological processes . The compound’s ability to undergo various chemical reactions also makes it a versatile intermediate in organic synthesis, facilitating the formation of complex molecules through well-defined reaction pathways .
Comparison with Similar Compounds
Phosphole Oxides: These are oxidized derivatives of phospholes and exhibit distinct chemical behavior due to the presence of the phosphorus-oxygen bond.
Uniqueness: 3-Fluoro-1H-phosphole stands out due to the presence of both a fluorine atom and a phosphorus atom within its structure. This combination imparts unique electronic properties, making it a valuable compound for various applications in materials science and organic synthesis .
Properties
CAS No. |
660838-43-7 |
|---|---|
Molecular Formula |
C4H4FP |
Molecular Weight |
102.05 g/mol |
IUPAC Name |
3-fluoro-1H-phosphole |
InChI |
InChI=1S/C4H4FP/c5-4-1-2-6-3-4/h1-3,6H |
InChI Key |
NWLOOCFPFQTATE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CPC=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


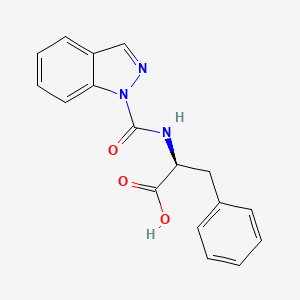

![Morpholine, 4-[1-[7-(phenylsulfonyl)spiro[2.5]oct-4-en-4-yl]ethyl]-](/img/structure/B12540351.png)
![2,3-Bis(4-hydroxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B12540353.png)
![4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzonitrile](/img/structure/B12540365.png)
![3-(2-Methoxyphenyl)-1-azabicyclo[2.2.2]octane;oxalic acid](/img/structure/B12540367.png)

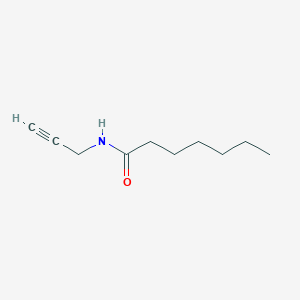

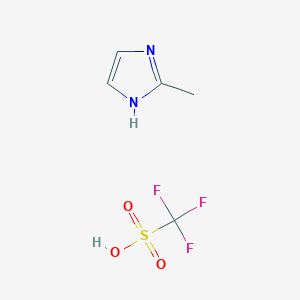
![3-[2-(1,3-Dioxolan-2-yl)phenyl]propan-1-ol](/img/structure/B12540400.png)
![4-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}butan-1-ol](/img/structure/B12540409.png)
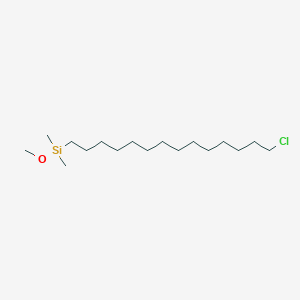
![2-[Methyl(phenyl)amino]ethyl diphenylphosphinite](/img/structure/B12540419.png)
